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molecular formula C12H15NO5 B7942733 Tert-butyl 2-(4-nitrophenoxy)acetate

Tert-butyl 2-(4-nitrophenoxy)acetate

Cat. No. B7942733
M. Wt: 253.25 g/mol
InChI Key: ASMSZGIOBJIOLQ-UHFFFAOYSA-N
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Patent
US05753670

Procedure details

4-Nitrophenol (13.9 g, 100 mmol) was dissolved in N,N-dimethylformamide (20 ml), and t-butyl bromoacetate (29.3 g, 150 mmol) and potassium carbonate (27.6 g, 200 mmol) were added, which was followed by stirring at 70° C. for 4 hours. The reaction mixture was diluted with ethyl acetate (100 ml), washed with water, and the aqueous layer was extracted with ethyl acetate. The extract and the previously-obtained organic layer were combined. The mixture was washed with water and dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure, and the residue was purified by silica gel column chromatography. (n-hexane/ethyl acetate=5/1) and recrystallized from a mixed solvent of ethyl acetate and n-hexane to give 21.8 g of t-butyl 4-nitrophenoxyacetate as pale-yellow crystals (86%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].Br[CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C(OCC)(=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
29.3 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The extract
WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, low boiling matters
DISTILLATION
Type
DISTILLATION
Details
were distilled away from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
(n-hexane/ethyl acetate=5/1) and recrystallized from a mixed solvent of ethyl acetate and n-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCC(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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